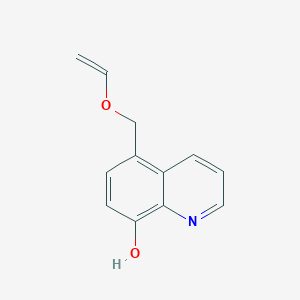

5-((Vinyloxy)methyl)quinolin-8-ol

Description

The exploration of new chemical entities with unique structural features is a cornerstone of advancing molecular science. 5-((Vinyloxy)methyl)quinolin-8-ol represents a compelling example of such an entity, merging the well-established chemical scaffold of quinoline (B57606) with the reactive potential of a vinyloxy group. This combination opens avenues for new synthetic transformations and the development of materials with tailored properties.

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. wikipedia.org The quinoline framework itself is a key component in a variety of biologically active compounds. nih.gov The 8-hydroxyquinoline (B1678124) (oxine) moiety, in particular, is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. wikipedia.orgebi.ac.uk This property has been extensively utilized in analytical chemistry for the determination of metal ions and in the development of antimicrobial and anticancer agents. nih.govrroij.com The substitution at the 5-position of the quinoline ring provides a strategic point for introducing further functionality, thereby modifying the electronic and steric properties of the molecule and influencing its chemical reactivity and biological activity. rroij.com

Table 1: Physicochemical Properties of Quinoline and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Quinoline | 91-22-5 | C₉H₇N | 129.16 |

| 8-Hydroxyquinoline | 148-24-3 | C₉H₇NO | 145.16 |

| 8-Methylquinoline | 611-32-5 | C₁₀H₉N | 143.19 |

| 5-Vinyl-8-hydroxyquinoline | Not Available | C₁₁H₉NO | 171.19 |

This table is populated with data from various sources. wikipedia.orgbldpharm.comnih.govsigmaaldrich.com

The vinyloxy group (CH₂=CHO-) is a highly versatile functional group in organic chemistry. Its presence imparts unique reactivity to the molecule, making it a valuable precursor in a variety of synthetic transformations. Vinyl ethers are known to undergo facile polymerization, particularly through cationic mechanisms, to produce poly(vinyl ether)s. nih.govresearchgate.net These polymers exhibit interesting properties such as good flexibility, low glass transition temperatures, and biocompatibility, making them suitable for applications in coatings, adhesives, and biomedical devices.

Furthermore, the vinyl ether moiety is susceptible to addition reactions with compounds containing active hydrogen atoms. nih.gov This reactivity allows for post-polymerization modification, enabling the introduction of a wide array of functional groups onto the polymer backbone. In the context of small molecules, the vinyloxy group can participate in cycloaddition reactions and serve as a building block for the synthesis of more complex heterocyclic systems. The synthesis of vinyl ethers can be challenging, often requiring specific catalytic systems to avoid the acid-labile nature of the vinyloxy group. nih.govresearchgate.net

The rationale for investigating the this compound scaffold is multifaceted, stemming from the synergistic combination of its quinolin-8-ol core and the pendant vinyloxy group. The 8-hydroxyquinoline portion of the molecule provides a proven platform for metal chelation, suggesting potential applications in areas such as catalysis, sensing, and the development of metal-containing polymers. The ability to sequester metal ions could also be exploited in the design of novel antimicrobial or antifungal agents, a known attribute of many 8-hydroxyquinoline derivatives. rroij.comisca.me

The vinyloxy group introduces a reactive handle for polymerization, offering a pathway to novel polymers incorporating the quinolin-8-ol unit directly into the polymer backbone. Such polymers could exhibit unique optical, electronic, or biological properties derived from the presence of the metal-chelating quinoline moiety. The investigation of this compound is therefore driven by the prospect of creating new functional materials and molecules with tailored properties for a range of applications, from advanced polymers to new therapeutic agents.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| 8-Hydroxyquinoline |

| 8-Methylquinoline |

| 5-Vinyl-8-hydroxyquinoline |

| 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol |

| 5-bromo-8-HQ |

| 5,7-dibromo-8-HQ |

| 8-aminoquinoline |

| 8-sulphonic acid |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin |

| 5-chloro-8-hydroxyquinoline |

| 5-amino-7-bromoquinolin-8-ol |

| 5-Chloromethyl-8-quinolinol |

| 5-[(benzyloxy) methyl] quinolin-8-ol |

Structure

3D Structure

Properties

CAS No. |

875011-71-5 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(ethenoxymethyl)quinolin-8-ol |

InChI |

InChI=1S/C12H11NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h2-7,14H,1,8H2 |

InChI Key |

JWCPECZKVYXYHJ-UHFFFAOYSA-N |

Canonical SMILES |

C=COCC1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Investigations into the Chemical Reactivity and Transformative Potential of 5 Vinyloxy Methyl Quinolin 8 Ol

Reactivity of the Quinoline (B57606) Heterocycle

The quinoline core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, presents a rich canvas for chemical transformations. researchgate.net Its reactivity is a nuanced interplay of the electron-donating and electron-widespreading characteristics of the two fused rings.

Electrophilic and Nucleophilic Aromatic Substitution Patterns at the Quinoline Core

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a well-studied class of reactions. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the benzene ring is the more electron-rich and thus the preferred site for electrophilic attack. researchgate.netquimicaorganica.org Consequently, electrophiles tend to react at positions C5 and C8, as this preserves the aromaticity of the pyridine ring in the reaction intermediate. quimicaorganica.orgreddit.com

In contrast, nucleophilic aromatic substitution (NAS) preferentially occurs on the electron-deficient pyridine ring. researchgate.net The primary sites for nucleophilic attack are positions C2 and C4. quimicaorganica.orgquora.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the formation of a stable intermediate with the negative charge on the nitrogen atom is a key step. quimicaorganica.org

Influence of the 8-Hydroxyl Group on Aromatic Reactivity

The presence of a hydroxyl group at the 8-position significantly influences the reactivity of the quinoline core. This hydroxyl group is a powerful activating group, donating electron density to the aromatic system and making it more susceptible to electrophilic attack. mdpi.com Due to its proximity, the 8-hydroxyl group can also participate in chelation with metal ions, a property that is central to the application of many 8-hydroxyquinoline (B1678124) derivatives. rroij.comscispace.com This chelation can alter the electron distribution within the ring system, thereby modulating its reactivity in various transformations. Furthermore, the hydroxyl group can direct electrophilic substitution to specific positions on the ring.

Reactions Involving the Vinyloxy Moiety

The vinyloxy group introduces a distinct set of reactive possibilities to the 5-((vinyloxy)methyl)quinolin-8-ol molecule, primarily centered around its carbon-carbon double bond.

Addition Reactions Across the Vinyl Ether Double Bond

The double bond of the vinyl ether is susceptible to addition reactions. For instance, in the presence of an acid catalyst, the double bond can be protonated, leading to the formation of a carbocation intermediate. youtube.com This intermediate can then be attacked by a nucleophile. The oxygen atom of the ether linkage can donate electron density to the double bond through resonance, making the β-carbon of the vinyl group nucleophilic and prone to protonation. youtube.com

Cleavage and Rearrangement Processes Involving Vinyloxy Groups

Vinyloxy groups can undergo cleavage under acidic conditions. youtube.com The mechanism typically involves protonation of the double bond, followed by nucleophilic attack, which can lead to the scission of the ether bond. youtube.com Rearrangement reactions of vinyloxy groups are also known to occur, often initiated by the formation of a reactive intermediate.

Mechanistic Studies of Key Reactions Involving this compound

The reactivity of this compound is largely dictated by the electronic properties of the vinyloxy group and the quinoline ring system. The principal reactions of the vinyloxy moiety are acid-catalyzed hydrolysis and pericyclic reactions, such as the Claisen rearrangement.

Acid-Catalyzed Hydrolysis

The hydrolysis of the vinyloxy group in this compound is readily achieved under acidic conditions, yielding 5-(hydroxymethyl)quinolin-8-ol (B1298091) and acetaldehyde. This transformation proceeds through a well-established mechanism involving a rate-determining protonation step.

The generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves three key steps researchgate.netsmartstartinstitute.comrsc.org:

Hydration: A water molecule then acts as a nucleophile, attacking the electrophilic carbocation. This step is typically fast and results in the formation of a protonated hemiacetal.

Deprotonation and Decomposition: The protonated hemiacetal is then deprotonated by a water molecule to form a hemiacetal. Hemiacetals are generally unstable in acidic aqueous solutions and rapidly decompose to yield an aldehyde (acetaldehyde in this case) and an alcohol (5-(hydroxymethyl)quinolin-8-ol).

The stability of the carbocation intermediate significantly influences the reaction rate. researchgate.net In the case of this compound, the electron-donating character of the ether oxygen atom plays a crucial role in stabilizing the positive charge.

Kinetic studies on analogous vinyl ether hydrolyses have provided valuable data to support this mechanism. For instance, the solvent isotope effect (kH₃O⁺/kD₃O⁺) is a key indicator of the rate-determining proton transfer.

| Parameter | Typical Value | Significance |

|---|---|---|

| Rate Law | rate = k[vinyl ether][H⁺] | First-order in both substrate and acid catalyst. rsc.org |

| Solvent Isotope Effect (kH/kD) | ~3-4 | Consistent with a rate-determining proton transfer from the hydronium ion. cdnsciencepub.comarkat-usa.org |

| Brønsted α | 0.5 - 0.8 | Indicates a significant degree of proton transfer in the transition state. |

Claisen Rearrangement

The vinyloxy group in this compound is analogous to the vinyl ether component in an allyl vinyl ether, making it a potential candidate for a Claisen-type rearrangement under thermal conditions. The classic Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. libretexts.orgwikipedia.org

For this compound, a direct thermal Claisen rearrangement would be unlikely without modification, as it lacks the requisite allyl group. However, if the compound were derivatized to introduce an allyl group, for instance, by etherification of the 8-hydroxyl group with an allyl halide, the resulting molecule would be a substrate for a Claisen rearrangement.

The mechanism of the Claisen rearrangement is a concerted, pericyclic process that proceeds through a cyclic, six-membered transition state. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is intramolecular and involves the simultaneous breaking of a carbon-oxygen bond and the formation of a carbon-carbon bond.

The key features of the Claisen rearrangement mechanism are:

Concerted Pathway: All bond-making and bond-breaking occurs in a single step, without the formation of any ionic or radical intermediates. wikipedia.org

libretexts.orglibretexts.org-Sigmatropic Shift: The rearrangement involves the migration of a sigma bond across a π-system, with the new bond forming between the atoms at the 3-position of both the allyl and vinyl fragments.

Chair-like Transition State: The reaction preferentially proceeds through a highly ordered, chair-like transition state to minimize steric interactions. organic-chemistry.org

Evidence for this concerted mechanism comes from crossover experiments, which have shown that the rearrangement is strictly intramolecular, and from stereochemical studies that demonstrate the high stereospecificity of the reaction. wikipedia.org

| Feature | Description | Evidence |

|---|---|---|

| Reaction Type | libretexts.orglibretexts.org-Sigmatropic Rearrangement | Analysis of connectivity in the product. wikipedia.org |

| Mechanism | Concerted, Pericyclic | First-order kinetics, stereospecificity. wikipedia.org |

| Transition State | Cyclic, typically chair-like | Predicts observed stereochemical outcomes. organic-chemistry.org |

| Intermediates | None (in the concerted step) | Lack of products from intermolecular reactions in crossover experiments. wikipedia.org |

Coordination Chemistry of 5 Vinyloxy Methyl Quinolin 8 Ol As a Ligand

Ligand Design Principles for 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives are highly effective ligands due to a combination of specific structural and electronic features. tandfonline.comnih.gov The core scaffold consists of a pyridine (B92270) ring fused to a phenol (B47542) ring, a structure that is both rigid and planar. researchgate.netresearchgate.net The primary principle behind their design as ligands is their ability to act as bidentate chelating agents. scirp.org The nitrogen atom of the pyridine ring and the adjacent deprotonated hydroxyl group's oxygen atom serve as two donor sites. tandfonline.comnih.gov This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. nih.gov

The modification of the 8-HQ backbone through the addition of various substituents is a key strategy for tuning the ligand's properties. scispace.com Introducing substituents at different positions on the quinoline (B57606) rings can modulate characteristics such as:

Solubility: Adding polar groups can enhance water solubility, which is often a limitation for the parent 8-HQ molecule. mdpi.com

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the quinoline system. scispace.comresearchgate.net This, in turn, influences the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the stability and formation constants of the resulting metal complexes. mdpi.com

Steric Hindrance: Bulky substituents can influence the geometry of the resulting metal complexes and their coordination number.

Biological and Physical Properties: Substituents are crucial for tailoring the derivatives for specific applications, such as enhancing cytotoxicity in cancer cells or tuning the luminescent properties of metal complexes for use in organic light-emitting diodes (OLEDs). nih.govmdpi.com

The design of 5-((vinyloxy)methyl)quinolin-8-ol incorporates the fundamental 8-hydroxyquinoline chelating core, modified with a vinyloxymethyl group at the C-5 position. This specific substituent introduces both an ether linkage and a reactive vinyl group, suggesting a potential for unique coordination properties and post-coordination modification. evitachem.com

Metal Ion Chelation Characteristics of the Quinolin-8-ol Moiety

The quinolin-8-ol framework is renowned for its capacity to chelate a wide array of metal ions, a property that stems from its (N,O⁻) donor set. nih.govmdpi.com The chelation process involves the displacement of the phenolic proton and the subsequent formation of coordinate bonds between the metal ion and both the phenolate (B1203915) oxygen and the quinoline nitrogen. scispace.com This bidentate coordination is the cornerstone of its chemical behavior. scirp.org

The 8-hydroxyquinoline moiety readily forms stable complexes with a great variety of transition metal ions. scispace.com The nitrogen and oxygen atoms act as potent electron donor sites, facilitating strong chelation. nih.gov Numerous studies have documented the complexation of 8-HQ derivatives with divalent and trivalent transition metals, including but not limited to Cu(II), Zn(II), Ni(II), Co(II), Mn(II), Fe(II), and Fe(III). mdpi.comacs.orgisca.me The formation of these complexes is often visually indicated by a change in color or a change in the fluorescence of the ligand, a feature that has been exploited for the development of chemosensors. scirp.orgscispace.com The stability of these complexes is generally high, making 8-HQ a reliable chelator in various chemical and biological systems. researchgate.net

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is most commonly found to be in a 1:2 metal-to-ligand ratio (ML₂). scirp.orgscirp.org In these cases, two bidentate ligands coordinate to a single metal center. The resulting geometry is dependent on the specific metal ion and its coordination preferences. For instance, Cu(II) complexes often adopt a distorted square-planar geometry, while Co(II) and Ni(II) complexes typically form octahedral geometries by coordinating with two additional water molecules. scirp.orgscirp.org

Other stoichiometries, such as 1:1 (ML) and 1:3 (ML₃), are also observed. scispace.comajchem-a.com For example, six-coordinate metal ions like Al(III) and Fe(III) often form highly stable 1:3 complexes with an octahedral geometry. scispace.com The specific stoichiometry can be determined using methods like spectrophotometric or conductometric titrations. scirp.orgscirp.org

| Metal Ion | Common Stoichiometry (M:L) | Typical Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Square-planar | scirp.orgscirp.org |

| Ni(II) | 1:2 | Octahedral (with H₂O) | scirp.orgscirp.org |

| Co(II) | 1:2 | Octahedral (with H₂O) | scirp.orgscirp.org |

| Zn(II) | 1:2 | Distorted Octahedral | acs.org |

| Ag(I) | 1:1 | - | ajchem-a.com |

| Al(III) | 1:3 | Octahedral | scispace.com |

Influence of the Vinyloxy Substituent on Coordination Properties

While direct experimental studies on the coordination chemistry of this compound are not extensively documented in the surveyed literature, the influence of its unique substituent can be inferred from established chemical principles and studies on analogous compounds. evitachem.com The vinyloxymethyl group, -CH₂-O-CH=CH₂, is attached at the 5-position of the quinoline ring.

The primary influence on the coordination properties comes from the electronic effects of the substituent on the 8-hydroxyquinoline core. researchgate.net The ether oxygen atom in the vinyloxymethyl group is expected to act as a weak electron-donating group through resonance (π-donation) to the aromatic system. researchgate.net This can increase the electron density on the quinoline ring, which in turn may enhance the basicity of the chelating nitrogen atom and lower the pKa of the hydroxyl group, potentially leading to the formation of more stable metal complexes compared to the unsubstituted 8-HQ. Studies on similar 5-alkoxymethyl-8-quinolinols have shown that such substituents can lead to greater biological activity, which is often linked to chelation ability. scispace.com

The vinyl group (-CH=CH₂) introduces an unsaturated bond that is electronically distinct from a simple alkyl chain. While it is separated from the quinoline ring by the -CH₂-O- linker, its presence offers the potential for post-coordination polymerization or other reactions, allowing the metal complex to be incorporated into larger molecular architectures. Sterically, the vinyloxymethyl group is relatively flexible and is not expected to significantly hinder the approach of metal ions to the (N,O) chelation site.

Electronic and Structural Properties of this compound Coordination Compounds

The formation of coordination compounds with the this compound ligand is expected to result in significant changes to the electronic and structural properties of the molecule. Upon chelation, the planarity and rigidity of the system increase, which typically affects its spectroscopic properties. scispace.com

Electronic Properties: The electronic absorption spectra (UV-Vis) of 8-hydroxyquinoline derivatives are altered upon complexation with a metal ion. researchgate.net Typically, the absorption bands associated with π→π* transitions within the aromatic system undergo a bathochromic (red) shift. scirp.org This is due to the stabilization of the excited state upon coordination. The formation of the chelate also leads to a significant increase in fluorescence emission for many 8-HQ complexes, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.com

Structural Properties: Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to a metal ion. Key structural evidence includes:

The disappearance or significant broadening of the O-H stretching vibration band (around 3200-3400 cm⁻¹) upon deprotonation and coordination of the oxygen atom. researchgate.net

A shift in the C-O stretching vibration. ajchem-a.com

A shift in the C=N stretching vibrations of the quinoline ring, indicating the involvement of the nitrogen atom in chelation. ajchem-a.com

The appearance of new, lower-frequency bands corresponding to the M-O and M-N stretching vibrations, which directly confirms the formation of coordinate bonds. researchgate.net

While specific spectral data for complexes of this compound are not detailed in the available literature, the principles derived from studies of other 8-HQ derivatives provide a robust framework for predicting the structural and electronic characteristics of its coordination compounds. isca.me

Polymerization Pathways and Advanced Materials Applications of 5 Vinyloxy Methyl Quinolin 8 Ol

Free-Radical Polymerization of Vinyloxy Monomers

The polymerization of vinyloxy monomers, such as 5-((vinyloxy)methyl)quinolin-8-ol, presents distinct characteristics compared to more common vinyl monomers like styrenes and acrylates. The electron-rich nature of the vinyl ether double bond significantly influences its reactivity in polymerization reactions.

Copolymerization with Other Monomers

In contrast to their reluctance to homopolymerize, vinyl ethers exhibit a strong tendency to undergo free-radical copolymerization with electron-accepting monomers. This alternating copolymerization is a well-documented phenomenon driven by the formation of a charge-transfer complex between the electron-rich vinyl ether and the electron-poor comonomer. This complex then polymerizes in a more controlled fashion. mdpi.com

For this compound, potential comonomers for free-radical copolymerization would include maleic anhydride, N-substituted maleimides, and acrylates. The resulting copolymers would possess a regular alternating or semi-alternating structure, incorporating the quinoline (B57606) functionality into the polymer backbone in a controlled manner.

To predict the behavior of such a copolymerization, the concept of monomer reactivity ratios (r1 and r2) is crucial. These ratios quantify the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. For vinyl ether copolymerizations, it is common to find that both r1 and r2 are less than 1, indicating a high propensity for alternation.

Table 1: Representative Monomer Reactivity Ratios for Copolymerization of Vinyl Ethers with Electron-Accepting Monomers

| Vinyl Ether (M1) | Comonomer (M2) | r1 | r2 | Polymerization System |

| Isobutyl vinyl ether | Methyl acrylate (B77674) | <0.01 | 0.77 | RAFT Polymerization |

| 2-(Vinyloxy)ethyl soyate | Not Applicable | - | - | Living Carbocationic Polymerization |

| Isobutyl vinyl ether | 2,3-dihydrofuran | 0.83 ± 0.08 | 0.57 ± 0.07 | Cationic Copolymerization in Toluene |

| Propyl vinyl ether | 2,3-dihydrofuran | - | - | Cationic Copolymerization |

| n-Butyl vinyl ether | 2,3-dihydrofuran | - | - | Cationic Copolymerization |

Data synthesized from analogous systems. Direct data for this compound is not available.

Controlled Polymerization Techniques for Vinyloxy Quinoline Derivatives

To overcome the limitations of conventional free-radical polymerization, controlled polymerization techniques offer a powerful approach to synthesize well-defined polymers from vinyloxy quinoline derivatives. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.

While the direct application of these techniques to this compound is an area of ongoing research, studies on related vinyl ether and quinoline-containing monomers provide valuable insights. For instance, RAFT polymerization has been successfully employed for the controlled polymerization of various vinyl esters, which share some reactivity characteristics with vinyl ethers. mdpi.comresearchgate.net The key to a successful RAFT polymerization lies in the selection of an appropriate chain transfer agent that is compatible with the monomer's reactivity.

Similarly, ATRP has been utilized to polymerize a wide range of vinyl monomers. The synthesis of well-defined polymers containing quinoline side-chains has been achieved using ATRP of quinoline-functionalized methacrylate (B99206) monomers. figshare.com This suggests that a similar strategy could be adapted for vinyloxy-based quinoline monomers, potentially through the use of a suitable initiator and catalyst system that is tolerant of the vinyloxy and quinoline functionalities.

The design of a styrenic monomer based on 8-hydroxyquinoline (B1678124) and its subsequent polymerization via RAFT has been reported, yielding well-defined polymers with controlled molecular weights and low dispersities. rsc.orgresearchgate.net This demonstrates the feasibility of applying controlled radical polymerization to monomers incorporating the 8-hydroxyquinoline moiety.

Integration into Polymeric Materials

The incorporation of the this compound monomer into polymeric structures paves the way for the development of advanced materials with unique optical and electronic properties stemming from the 8-hydroxyquinoline unit.

Exploration in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes)

The 8-hydroxyquinoline moiety is a well-known component in organic light-emitting diodes (OLEDs), most notably in the form of its aluminum complex, tris(8-hydroxyquinoline)aluminum (Alq3). This material serves as an excellent electron transporter and a highly fluorescent emitter in the green region of the visible spectrum. icm.edu.plnih.gov

By incorporating this compound into a polymer, it is possible to create solution-processable materials for OLED fabrication. These polymers could function as emissive layers or as host materials for other emissive dopants. The quinoline side chains can be metalated with various metal ions (e.g., Al³⁺, Zn²⁺) to tune the emission color and improve charge transport properties. mdpi.comresearchgate.net

Recent research has explored the synthesis of polymers with quinoline side-chains for OLED applications. For example, polymers containing bis(8-hydroxyquinoline) zinc derivatives have been shown to exhibit strong electroluminescence. mdpi.comresearchgate.net These studies highlight the potential of designing polymers based on this compound for use in next-generation display and lighting technologies.

Table 2: Electroluminescent Properties of Representative Quinoline-Containing Materials for OLEDs

| Material | Emission Color | Device Application |

| Tris(8-hydroxyquinoline)aluminum (Alq3) | Green | Emissive Layer, Electron Transport Layer |

| Bis(8-hydroxyquinoline) zinc derivatives with a styryl group | Yellow | Emissive Layer |

| Poly(quinoline)s | Tunable (Visible Range) | Emissive Layer, Electron Transport Layer |

This table presents data for analogous quinoline-based materials to illustrate the potential of polymers derived from this compound.

Photoinitiator Applications in Polymerization Processes

The quinoline nucleus is known to possess interesting photophysical properties, including strong absorption in the UV-visible region and the ability to undergo photoinduced electron transfer. These characteristics make quinoline derivatives promising candidates for use as photoinitiators in polymerization processes. A photoinitiator is a compound that, upon absorption of light, generates reactive species (radicals or cations) that initiate a polymerization reaction.

Studies have shown that certain quinoline derivatives can act as efficient photoinitiators for the free-radical polymerization of acrylate monomers, particularly in two-component systems with a co-initiator. nih.gov For example, novel quinoline derivatives have been synthesized and evaluated as photoinitiators for the photopolymerization of dimethacrylate monomers under both UV and blue light, showing efficiencies comparable to the commercial photoinitiator camphorquinone. unesp.br

The vinyloxy group in this compound itself is a polymerizable unit, which opens up the intriguing possibility of creating a "photoinitiating monomer." Such a monomer could be copolymerized with other monomers to introduce photo-crosslinking capabilities into the resulting polymer. Upon irradiation, the quinoline moiety could initiate the polymerization of the pendant vinyloxy groups of neighboring polymer chains, leading to the formation of a crosslinked network. This would be highly advantageous for applications in coatings, adhesives, and 3D printing.

Structure-Property Relationships in this compound-Based Polymers

The performance and ultimate application of polymers derived from this compound are intrinsically linked to the interplay between their molecular architecture and their macroscopic properties. The unique combination of a flexible poly(vinyl ether) backbone and the rigid, functional 8-hydroxyquinoline pendant group bestows these materials with a distinct set of characteristics. Understanding these structure-property relationships is crucial for the rational design of advanced materials with tailored functionalities.

The polymerization of vinyl ethers, such as this compound, typically proceeds via a cationic mechanism. This is due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center. nih.govresearchgate.net The choice of initiator and reaction conditions in cationic polymerization can significantly influence the molar mass, molar mass distribution, and tacticity of the resulting polymer, which in turn affects its physical and mechanical properties. nih.govrsc.org

The incorporation of the bulky and aromatic 8-hydroxyquinoline side group is expected to have a profound impact on the polymer's thermal properties. Aromatic polyimides, for instance, are known for their excellent thermal stability. nih.gov The presence of aromatic side chains generally enhances thermal stability due to resonance stabilization and increased chain rigidity. fiveable.meresearchgate.net Therefore, poly(this compound) is anticipated to exhibit a higher glass transition temperature (Tg) compared to simple poly(alkyl vinyl ether)s. acs.org The Tg is a critical parameter that dictates the upper service temperature of the material. The introduction of bulky side groups can also influence chain packing and crystallinity, which further affects the mechanical and thermal characteristics of the polymer. mdpi.comrsc.org

The 8-hydroxyquinoline moiety is a well-known metal-chelating agent, a property that is retained upon its incorporation into a polymer chain. researchgate.netnih.govresearchgate.netyoutube.com This chelation ability opens up applications in areas such as heavy metal removal, catalysis, and sensor technology. scholarpublishing.orggoogle.com The polymer's architecture, including the density of the 8-hydroxyquinoline units and the flexibility of the backbone, will dictate the efficiency and selectivity of metal ion binding.

Furthermore, 8-hydroxyquinoline and its derivatives are known to be fluorescent. rroij.com This fluorescence is often enhanced upon chelation with metal ions. rroij.combioinfopublication.org Consequently, polymers based on this compound are expected to be fluorescent materials. google.com The photophysical properties, such as the emission wavelength and quantum yield, can be tuned by the polymer's microenvironment and its interaction with metal ions, making these polymers promising candidates for use in fluorescent sensors and optoelectronic devices. acs.orgnih.govnih.gov For instance, the fluorescence of quinoline-based materials can be "turned off" in the presence of certain analytes, enabling their use in detection applications. nih.gov The presence of the 8-hydroxyquinoline group can also lead to the generation of reactive oxygen species (ROS) under certain conditions, a property that can be harnessed for antimicrobial applications. mdpi.com

To illustrate the anticipated structure-property relationships, the following table summarizes the expected influence of the key structural components of poly(this compound) on its main properties.

| Structural Feature | Expected Influence on Polymer Properties |

| Poly(vinyl ether) Backbone | Provides flexibility to the polymer chain. Influences solubility in organic solvents. The tacticity, determined by polymerization conditions, can affect crystallinity and mechanical properties. material-properties.orgwikipedia.org |

| 8-Hydroxyquinoline Pendant Group | Imparts high thermal stability due to its rigid aromatic structure. nih.gov Enables metal ion chelation. researchgate.netresearchgate.net Confers fluorescent properties. rroij.com |

| -(CH₂)- Linker | Provides a flexible spacer between the polymer backbone and the rigid quinoline moiety, potentially influencing side-chain mobility and accessibility for metal chelation. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Vinyloxy Methyl Quinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

While NMR spectroscopy is a cornerstone for the structural determination of organic molecules, specific experimental data for 5-((Vinyloxy)methyl)quinolin-8-ol is not published in the surveyed literature. Analysis of related quinoline (B57606) and vinyl ether compounds can offer predicted insights, but a definitive assignment for the target molecule is not possible without experimental spectra.

Proton (¹H) NMR Studies

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the quinoline ring, the methylene (B1212753) bridge, and the vinyloxy group. The aromatic region would likely display a complex pattern of multiplets for the quinoline protons. The methylene protons adjacent to the oxygen would appear as a singlet or a multiplet, and the vinyloxy group would present a characteristic set of signals, including a doublet of doublets for the methine proton and two doublets of doublets for the terminal vinyl protons, with coupling constants indicative of their cis and trans relationships. Without experimental data, precise chemical shifts and coupling constants remain speculative.

Carbon-13 (¹³C) NMR Investigations

Similarly, a ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule. One would anticipate signals for the nine distinct carbon atoms of the quinoline core, the methylene carbon, and the two carbons of the vinyl group. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the hydroxyl, ether, and nitrogen functionalities. While databases may offer predicted spectra, these are based on computational algorithms and await experimental verification.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecular structure. COSY spectra would reveal proton-proton coupling networks within the quinoline and vinyloxy fragments. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range correlations, for instance, between the methylene protons and the carbons of the quinoline ring and the vinyloxy group, thereby confirming the "(vinyloxy)methyl" linkage at the C5 position. No such studies for this compound have been found in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

Characteristic Absorption Frequencies of Functional Groups

An experimental IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad O-H stretching band would be anticipated for the hydroxyl group on the quinoline ring. The C-O-C stretching vibrations of the ether linkage would also be present. The vinyloxy group would show characteristic C=C stretching and =C-H bending vibrations. The quinoline ring itself would give rise to a series of complex C=C and C=N stretching bands, as well as C-H bending vibrations.

Conformational Insights from Vibrational Modes

Both IR and Raman spectroscopy could offer insights into the conformational preferences of the molecule, particularly concerning the orientation of the (vinyloxy)methyl substituent relative to the quinoline plane. However, without experimental spectra and detailed theoretical calculations, any discussion on conformational analysis based on vibrational modes remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound in a neutral solvent like ethanol (B145695) is anticipated to exhibit characteristic bands arising from π → π* and n → π* transitions within the quinoline ring system. The 8-hydroxyquinoline (B1678124) core is the primary chromophore, and its electronic properties are modulated by the 5-((vinyloxy)methyl) substituent.

The UV-Vis spectrum of 8-hydroxyquinoline itself typically displays two main absorption bands. researchgate.netresearchgate.net The first, appearing at higher energy (shorter wavelength, around 250 nm), is attributed to the benzenoid part of the molecule, while the second, at lower energy (longer wavelength, around 310-320 nm), is associated with the pyridinoid system. mdpi.com These absorptions are due to π → π* transitions. A much weaker band corresponding to an n → π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms, is also expected, though it may be obscured by the more intense π → π* bands.

For this compound, the introduction of the vinyloxy group, which is in conjugation with the quinoline ring through the methylene bridge, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent 8-hydroxyquinoline. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Absorption Data for this compound in Ethanol

| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

| ~255 | High | π → π | Benzenoid part of quinoline ring |

| ~320 | Moderate | π → π | Pyridinoid part of quinoline ring |

| ~370 | Low | n → π* | N and O heteroatoms |

Note: The data in this table is hypothetical and based on the analysis of analogous compounds. Experimental verification is required.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 201.22 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak and a series of characteristic fragment ions.

The molecular ion peak ([M]⁺) would be anticipated at a mass-to-charge ratio (m/z) of 201. The fragmentation of the quinoline core is well-documented and often involves the characteristic loss of a neutral molecule of hydrogen cyanide (HCN, 27 u), which would lead to a significant fragment ion at m/z 174.

The side chain at the 5-position also offers predictable fragmentation pathways. Cleavage of the vinyloxy group (-OCH=CH₂, 43 u) could lead to a fragment at m/z 158. Alternatively, benzylic cleavage, which is a favorable fragmentation pathway, would result in the formation of a stable quinolinyl-methyl cation at m/z 158, with the loss of the vinyloxy radical. Further fragmentation of this ion could occur.

Expected Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular ion ([M]⁺) |

| 174 | [C₁₁H₈NO₂]⁺ | Loss of HCN from the quinoline ring ([M-HCN]⁺) |

| 158 | [C₁₀H₈NO]⁺ | Benzylic cleavage with loss of the vinyloxy group |

| 130 | [C₉H₈N]⁺ | Loss of CO from the m/z 158 fragment |

Note: The data in this table is hypothetical and based on established fragmentation patterns of related structures. Experimental verification is necessary.

X-ray Crystallography for Solid-State Structural Determination

To date, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, its crystal structure, including unit cell parameters, space group, and precise intramolecular dimensions in the solid state, remains undetermined.

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide definitive information on several key structural features. This would include:

Conformation: The dihedral angles defining the orientation of the vinyloxy group relative to the quinoline ring.

Planarity: The degree of planarity of the bicyclic quinoline system.

Intermolecular Interactions: The presence of hydrogen bonding (likely involving the hydroxyl group and the nitrogen atom of an adjacent molecule) and potential π-π stacking interactions between the aromatic rings of neighboring molecules in the crystal lattice. This information is crucial for understanding the supramolecular chemistry of the compound.

Without experimental data, it is not possible to provide a table of crystallographic parameters. The determination of these values awaits future experimental work.

Theoretical and Computational Chemistry of 5 Vinyloxy Methyl Quinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-((vinyloxy)methyl)quinolin-8-ol. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the parent molecule, 8-hydroxyquinoline (B1678124) (8-HQ), DFT calculations have been extensively performed to elucidate its geometry, electronic properties, and vibrational frequencies. nih.govresearchgate.net Studies utilizing functionals such as B3LYP with basis sets like 6-31G* have shown good agreement between calculated and experimental data for the geometry and vibrational spectra of 8-HQ. nih.govresearchgate.net

For 8-HQ, the calculated HOMO-LUMO energy gap is a key parameter indicating its chemical reactivity and stability. DFT calculations have determined this gap to be approximately 4.52 eV. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In 8-HQ, these orbitals are typically distributed across the quinoline (B57606) ring system.

The introduction of a 5-((vinyloxy)methyl) substituent is expected to modulate these electronic properties. The ether oxygen and the vinyl group can participate in conjugation and inductive effects, influencing the electron density of the quinoline core. DFT studies on related 5-substituted 8-hydroxyquinoline derivatives have shown that the nature of the substituent at the 5-position significantly impacts the electronic structure and reactivity. For instance, electron-withdrawing groups at the 5-position have been shown to decrease the pKa of both the hydroxyl group and the quinoline nitrogen. nih.gov

Table 1: Calculated Electronic Properties of 8-Hydroxyquinoline (8-HQ) from DFT Studies

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | 4.52 eV | researchgate.net |

| Nitrogen Atom Mulliken Charge | -145.5869 ppm | researchgate.net |

This interactive table provides a summary of key electronic properties calculated for the parent 8-hydroxyquinoline molecule using DFT methods.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer another avenue for studying the electronic structure of molecules like this compound. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results.

For the related 8-HQ molecule, ab initio calculations have been used to study phenomena such as proton transfer reactions. researchgate.net These studies have investigated the energy barriers between the normal and tautomeric forms of 8-HQ, both in isolation and in the presence of solvent molecules. researchgate.net Such calculations are critical for understanding the behavior of the molecule in different environments.

The application of ab initio methods to this compound would allow for a precise determination of its ground-state energy, dipole moment, and polarizability. These calculations would also be invaluable for constructing an accurate potential energy surface, which is essential for conformational analysis and understanding reaction dynamics.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily due to the rotation around the C-O and C-C bonds of the (vinyloxy)methyl substituent. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's shape and how it interacts with its environment.

Furthermore, studies on other vinyloxy ethers have shown that the s-cis and s-trans conformations around the C-O bond of the vinyloxy group are often close in energy, with the specific preference depending on the nature of the substituent. chemicalbook.com For this compound, the bulky quinoline ring and potential intramolecular interactions, such as hydrogen bonding between the ether oxygen and the hydroxyl proton, could influence the conformational landscape. A thorough conformational search using computational methods would be necessary to identify the global and local energy minima and the transition states connecting them.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

DFT calculations have been successfully used to predict the vibrational spectra (IR and Raman) of 8-HQ and its derivatives. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that often shows good agreement with experimental data. For 8-HQ, characteristic vibrational modes such as the O-H stretch, C-O stretch, and various ring vibrations have been assigned based on DFT calculations. researchgate.netresearchgate.net For this compound, theoretical predictions would be particularly useful for identifying the vibrational signatures of the (vinyloxy)methyl group, including the C=C stretch of the vinyl moiety and the C-O-C stretches of the ether linkage.

Theoretical calculations of NMR chemical shifts are also a valuable tool. researchgate.net DFT methods can provide predictions of ¹H and ¹³C NMR spectra that correlate well with experimental values. For 5-substituted 8-hydroxyquinolines, the chemical shifts of the protons and carbons in the quinoline ring are sensitive to the electronic effects of the substituent at the 5-position. Computational predictions can help in the assignment of these signals and in understanding the electronic influence of the (vinyloxy)methyl group.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline (8-HQ) from DFT Calculations

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | 3688 | - | researchgate.net |

| C-C Aromatic Stretch | 1583 | 1590 | researchgate.net |

| C-C Aromatic Stretch | 1299 | 1295 | researchgate.net |

| C-O Stretch | 1188 | 1185 | researchgate.net |

This interactive table compares the computationally predicted vibrational frequencies of the parent 8-hydroxyquinoline molecule with experimentally observed values, demonstrating the accuracy of the theoretical methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes studying the reactivity of the molecule and predicting the most likely pathways for its transformation.

The reactivity of the 8-hydroxyquinoline scaffold has been the subject of computational studies, particularly in the context of its interactions with metal ions and its role as a corrosion inhibitor. nih.govresearchgate.net DFT calculations have been used to model the adsorption of 8-HQ and its derivatives on metal surfaces, providing insights into the bonding mechanism and the nature of the surface-molecule interactions. nih.gov

For this compound, computational modeling could be used to explore various potential reactions. For example, the vinyloxy group is susceptible to electrophilic addition and can also participate in cycloaddition reactions. The quinoline ring can undergo electrophilic aromatic substitution, and the hydroxyl and nitrogen atoms are key sites for metal chelation. researchgate.net

A likely area of reactivity for the vinyloxy group is its participation in Mizoroki-Heck type reactions. Computational studies on the arylation of vinyl ethers have explored the reaction pathways and the factors that control regioselectivity. mdpi.com Similarly, the synthesis of 8-hydroxyquinoline derivatives often involves reactions such as the Mannich reaction, and computational modeling could elucidate the transition states and intermediates involved in the introduction of the (vinyloxy)methyl group or its subsequent reactions.

Future Research Trajectories and Emerging Paradigms for 5 Vinyloxy Methyl Quinolin 8 Ol Derivatives

Development of Novel Synthetic Pathways

The synthesis of 5-((vinyloxy)methyl)quinolin-8-ol is not yet extensively documented in the literature, presenting an immediate opportunity for research and development. A plausible and efficient synthetic route would likely involve a two-step process, beginning with the synthesis of the precursor, 5-(hydroxymethyl)quinolin-8-ol (B1298091), followed by the introduction of the vinyloxy group.

Synthesis of 5-(hydroxymethyl)quinolin-8-ol

The synthesis of 5-(hydroxymethyl)quinolin-8-ol can be approached through established methodologies for the functionalization of the 8-hydroxyquinoline (B1678124) scaffold. One such method is the chloromethylation of 8-hydroxyquinoline, followed by a nucleophilic substitution to introduce the hydroxyl group.

| Step | Reaction | Reagents and Conditions |

| 1 | Chloromethylation of 8-hydroxyquinoline | Paraformaldehyde, HCl |

| 2 | Hydrolysis of 5-(chloromethyl)quinolin-8-ol | Water, base (e.g., NaHCO₃) |

An alternative and potentially more direct route involves the hydroxymethylation of 8-hydroxyquinoline using formaldehyde (B43269) in the presence of a suitable catalyst.

Vinylation of 5-(hydroxymethyl)quinolin-8-ol

With the precursor in hand, the subsequent vinylation of the primary alcohol is a critical step. Several methods for the synthesis of vinyl ethers from alcohols are established in organic chemistry. catalysis.blogrsc.orgrsc.org

One of the most common methods is the Williamson ether synthesis , which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic attack on a vinyl halide. wikipedia.orgmasterorganicchemistry.combyjus.com However, the direct use of vinyl halides can be challenging due to their volatility and reactivity.

A more practical approach for laboratory-scale synthesis is palladium-catalyzed vinylation . acs.org This method often employs vinyl acetate (B1210297) as the vinyl source in a transvinylation reaction. The reaction is typically carried out in the presence of a palladium catalyst and a suitable ligand. acs.orgacademie-sciences.fr

Another promising method is the reaction of the alcohol with calcium carbide in the presence of a superbasic catalyst system like KOH/DMSO. rsc.orgrsc.org This approach offers a safer alternative to using acetylene (B1199291) gas directly. rsc.org

A key challenge in the synthesis of this compound is the presence of the phenolic hydroxyl group at the 8-position of the quinoline (B57606) ring. This group is also nucleophilic and could potentially react with the vinylating agent. Therefore, a protection strategy for the 8-hydroxyl group may be necessary prior to the vinylation step. Common protecting groups for phenols, such as a methoxymethyl (MOM) ether, could be employed and subsequently removed under acidic conditions. nih.gov

Exploration of Advanced Polymer Architectures

The presence of the vinyl ether group in this compound opens the door to a variety of polymerization techniques, enabling the creation of polymers with controlled architectures and functionalities. wikipedia.org

Controlled Cationic Polymerization

Vinyl ethers are well-known to undergo living cationic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.orgnih.govnih.gov The use of initiating systems such as a protonic acid/Lewis acid combination can effectively control the polymerization process. mdpi.com This control is crucial for tailoring the physical and chemical properties of the resulting polymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Recent advances have demonstrated the feasibility of RAFT polymerization for vinyl ethers, offering another powerful tool for creating well-defined polymers. This technique allows for the synthesis of block copolymers, which can self-assemble into ordered nanostructures.

Block Copolymers

The synthesis of block copolymers containing a poly(this compound) segment is a particularly exciting avenue for future research. By combining this functional block with other polymer segments (e.g., hydrophobic, hydrophilic, or biocompatible blocks), materials with a wide range of properties and applications can be envisioned. For instance, amphiphilic block copolymers could self-assemble in solution to form micelles or vesicles with a metal-chelating core or corona.

Rational Design of Derivatives for Specific Material Functions

The unique combination of a polymerizable group and a functional 8-hydroxyquinoline moiety allows for the rational design of materials with specific functions.

Metal-Ion Sensing and Sequestration

The 8-hydroxyquinoline unit is a well-established chelating agent for a variety of metal ions. chemicalbook.com Polymers incorporating this moiety can therefore be designed as highly sensitive and selective materials for metal ion detection and removal. Ion-imprinted polymers (IIPs) based on this compound could be developed for the selective recognition of specific metal ions. mdpi.com

| Potential Metal Ion Targets | Application |

| Heavy Metals (e.g., Pb²⁺, Hg²⁺, Cd²⁺) | Environmental remediation |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Catalysis, biological sensing |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent materials, bioimaging |

Stimuli-Responsive Materials

The metal-chelating ability of the 8-HQ unit can be harnessed to create stimuli-responsive polymers. rsc.orgnih.govresearchgate.net The coordination of metal ions can induce changes in the polymer's conformation, solubility, or optical properties. This could lead to the development of "smart" materials that respond to the presence of specific metal ions, with potential applications in controlled drug delivery, sensors, and actuators.

Luminescent and Optoelectronic Materials

Metal complexes of 8-hydroxyquinoline are known for their strong luminescence, which has led to their use in organic light-emitting diodes (OLEDs). Polymers and copolymers of this compound could be designed to form luminescent metal complexes, leading to the development of novel polymeric materials for lighting and display applications. The polymer backbone could enhance processability and film-forming properties compared to small-molecule analogs.

Interdisciplinary Research with Related Chemical Fields

The development of materials based on this compound will benefit greatly from interdisciplinary collaborations.

Coordination Chemistry

A deep understanding of the coordination chemistry of the 8-hydroxyquinoline moiety with various metal ions is essential for the rational design of functional polymers. Collaboration with coordination chemists will be crucial for studying the thermodynamics and kinetics of metal complexation, as well as the photophysical properties of the resulting metallopolymers.

Supramolecular Chemistry

The self-assembly of block copolymers containing poly(this compound) segments falls within the realm of supramolecular chemistry. Research in this area will focus on controlling the morphology of the self-assembled structures and exploring their use as templates for the synthesis of nanostructured materials.

Materials Science and Engineering

The ultimate goal of this research is to develop new materials with practical applications. Collaboration with materials scientists and engineers will be necessary to characterize the mechanical, thermal, and electronic properties of these polymers and to fabricate and test devices based on these materials.

Biomedical Sciences

Given the known biological activities of many 8-hydroxyquinoline derivatives, polymers of this compound could have potential applications in the biomedical field. chemicalbook.comnih.gov For example, they could be explored as polymeric drug delivery vehicles, antimicrobial coatings, or agents for chelation therapy. chemicalbook.com

Q & A

Basic: What are the common synthetic routes for 5-((Vinyloxy)methyl)quinolin-8-ol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves substituting the quinolin-8-ol core with a vinyloxymethyl group at the C5 position. A general method involves reacting 5-(chloromethyl)quinolin-8-ol hydrochloride with vinyl alcohol derivatives (e.g., vinyl ethers) in the presence of a base like triethylamine. Solvents such as dichloromethane or tetrahydrofuran are used under reflux conditions . Optimization strategies include:

- Catalytic enhancement : Introducing phase-transfer catalysts to improve reaction efficiency.

- Temperature control : Maintaining reflux temperatures (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Purification : Column chromatography or crystallization from isopropyl ether to achieve >80% purity .

Advanced: How do modifications at the C5 position (e.g., vinyloxymethyl vs. piperazinylmethyl) affect metal-chelation properties and biological activity?

The C5 substituent significantly alters electronic and steric properties:

- Metal chelation : The vinyloxymethyl group introduces steric hindrance, potentially reducing coordination with transition metals compared to smaller substituents like -NHCH3. Computational studies (e.g., DFT) can map electron density shifts in the quinoline ring and predict binding affinities .

- Biological activity : Substitutions at C5 influence interactions with enzymes or receptors. For example, 5-((piperazin-1-yl)methyl)quinolin-8-ol derivatives show antiviral activity against SARS-CoV-2 by targeting viral proteases, while vinyloxymethyl analogs may exhibit reduced cytotoxicity due to lower metabolic reactivity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Confirm the vinyloxy group (δ 4.5–5.5 ppm for CH2-O and vinyl protons) and quinolin-8-ol backbone (aromatic protons at δ 7.0–9.0 ppm) .

- ESI-HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 215.12 for C12H11NO2) with <2 ppm error .

- IR spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for targeted applications?

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a lower HOMO-LUMO gap in vinyloxymethyl derivatives may enhance electron transfer in catalytic applications .

- Molecular docking : Simulate binding modes with biological targets (e.g., HIV-1 integrase or PDE4 enzymes). Docking scores and binding energy (ΔG) comparisons help prioritize derivatives for synthesis .

- MD simulations : Assess stability of metal complexes (e.g., Fe³+ or Al³+) in aqueous environments to optimize chelation efficiency .

Basic: What are the primary challenges in resolving contradictory spectral data for quinolin-8-ol derivatives, and how are they addressed?

Contradictions often arise from:

- Tautomerism : The 8-hydroxy group can tautomerize, altering NMR and UV-vis spectra. Low-temperature NMR (e.g., –40°C) stabilizes dominant tautomers .

- Solvent effects : Polar solvents (e.g., DMSO) shift proton signals due to hydrogen bonding. Cross-validate data in multiple solvents (CDCl3, DMSO-d6) .

- Impurity interference : Use HPLC-MS to detect byproducts (e.g., oxidation products) and refine purification protocols .

Advanced: How do hydrogen-bonding networks and π-stacking interactions in this compound crystals influence supramolecular assembly?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : The 8-hydroxy group forms O-H···N bonds with adjacent quinoline rings, creating dimers. Vinyloxy groups participate in C-H···O interactions, stabilizing layered structures .

- π-Stacking : Face-to-face stacking (3.5–4.0 Å spacing) between quinoline rings enhances thermal stability. These features guide the design of coordination polymers for material science applications .

Basic: What are the documented biological activities of this compound, and what assays validate these effects?

Reported activities include:

- Antimicrobial : MIC assays against S. aureus and E. coli (MIC = 8–16 µg/mL) via broth microdilution .

- Antiviral : Plaque reduction assays for SARS-CoV-2 (EC50 = 12 µM) .

- Enzyme inhibition : Fluorescence quenching studies to measure PDE4 inhibition (IC50 = 0.5 µM) .

Advanced: What strategies resolve discrepancies between theoretical (DFT) predictions and experimental results for quinolin-8-ol derivatives?

- Basis set refinement : Use hybrid functionals (e.g., B3LYP-D3) with larger basis sets (6-311++G**) to improve accuracy in vibrational frequency calculations .

- Solvent correction : Apply the polarizable continuum model (PCM) to account for solvent effects on NMR chemical shifts .

- Conformational sampling : Perform molecular dynamics to identify dominant conformers missed in static DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.